Dibenzylamine

説明

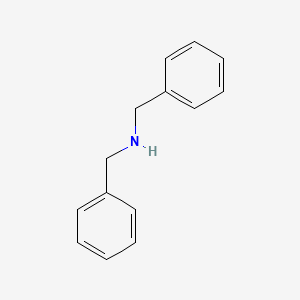

used in detection of cobalt, cyanate, & iron; RN given refers to parent cpd; CAUTION: synonym iminodibenzyl is not unique to this cpd; structure

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20455-68-9 (hydrochloride), 72088-84-7 (acetate) | |

| Record name | Dibenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044355 | |

| Record name | Dibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS] | |

| Record name | Dibenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Dibenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-49-1 | |

| Record name | Dibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0YFX01C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dibenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylamine (DBA), a secondary aromatic amine with the chemical formula (C₆H₅CH₂)₂NH, is a significant compound in organic synthesis and various industrial applications.[1] Its structural features, reactivity, and biological activities make it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and potential biological interactions.

Chemical Structure and Properties

This compound consists of a central nitrogen atom bonded to two benzyl groups.[1] This structure imparts specific chemical characteristics, including moderate basicity and nucleophilicity, which are somewhat hindered by the steric bulk of the benzyl groups.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | |

| Odor | Ammoniacal | |

| Melting Point | -26 °C | |

| Boiling Point | 300 °C (with partial decomposition) | |

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.574 | |

| pKa | 8.52 (at 25 °C) | |

| Water Solubility | 0.05 - 0.4 g/L (at 20 °C) | |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| Flash Point | 143 °C (290 °F) | |

| Vapor Pressure | 0.00026 mmHg | |

| CAS Number | 103-49-1 |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (500 MHz, CDCl₃):

-

δ 7.15-7.45 (m, 10H): Aromatic protons of the two phenyl rings.

-

δ 3.80 (s, 4H): Methylene protons (-CH₂-) of the two benzyl groups.

-

δ 1.55-1.70 (br. s, 1H): Amine proton (-NH-).

¹³C NMR (CDCl₃):

-

δ 148.2, 139.5: Aromatic quaternary carbons.

-

δ 129.3, 128.6, 127.5, 127.2, 117.6, 112.9: Aromatic CH carbons.

-

δ 48.4: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of a benzyl group.

Synthesis of this compound

This compound can be synthesized through several methods. The most common approaches involve the reductive amination of benzaldehyde or the reaction of benzyl chloride with ammonia.

Experimental Protocol: Reductive Amination of Benzaldehyde with Ammonia

This method involves the reaction of benzaldehyde with ammonia in the presence of a catalyst and hydrogen gas.

Materials:

-

Benzaldehyde

-

Ammonia (aqueous solution, e.g., 25 wt%)

-

Methanol

-

Platinum on carbon (Pt/C) catalyst

-

High-pressure reactor

Procedure:

-

To a 1000 mL high-pressure reactor, add 200 g of benzaldehyde, 316 g of 25 wt% aqueous ammonia, 150 g of methanol, and 2 g of Pt/C catalyst.

-

Seal the reactor and heat the mixture to 90 °C.

-

Introduce hydrogen gas to a pressure of 1.0 MPa.

-

Maintain the reaction for 20 minutes.

-

After the reaction is complete, cool the reactor and filter to recover the catalyst.

-

Allow the filtrate to settle and separate the organic and aqueous layers to obtain this compound.

Experimental Protocol: Synthesis via N-alkylation of Benzylamine

This protocol describes the synthesis of deuterated this compound, which can be adapted for the non-deuterated analogue by using benzylamine and benzyl bromide.

Materials:

-

Benzylamine

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Key Reactions of this compound

This compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Buchwald-Hartwig Amination

This compound can be used as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tri-substituted amines.

General Reaction Scheme: An aryl halide (or triflate) reacts with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base to yield an N-aryl this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This is a general procedure that can be adapted for use with this compound.

Materials:

-

Aryl chloride (e.g., 4-chlorotoluene)

-

This compound

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

XPhos (ligand)

-

Sodium tert-butoxide

-

Toluene

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Add toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (1.0 equiv.) and this compound (1.5 equiv.).

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent and purify by standard methods.

Biological Activity: NMDA Receptor Antagonism

This compound has been reported to exhibit anticonvulsant effects, which are attributed to its ability to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal communication. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

NMDA receptor antagonists can be classified based on their mechanism of action. Uncompetitive antagonists, for example, block the ion channel of the receptor when it is in an open state.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

Conclusion

This compound is a foundational secondary amine with well-characterized chemical and physical properties. Its utility as a synthetic intermediate is demonstrated through its participation in key reactions like the Buchwald-Hartwig amination. Furthermore, its biological activity as an NMDA receptor antagonist opens avenues for its investigation in the context of neuropharmacology and drug development. The detailed protocols and data presented in this guide are intended to support further research and application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of Dibenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibenzylamine (DBA), a secondary amine with significant applications in organic synthesis, the rubber industry, and as a precursor for pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development who require detailed and accurate data on the physical characteristics of this compound.

Core Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic ammonia-like odor.[1][2] It is an aromatic amine that is stable under normal conditions but is incompatible with strong oxidizing agents, acid anhydrides, acids, acid chlorides, and chloroformates.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | |

| Appearance | Colorless to light yellow oily liquid | |

| Odor | Ammonia-like | |

| Melting Point | -26 °C | |

| Boiling Point | 300 °C (with partial decomposition) | |

| 143-145 °C at 7.5 Torr | ||

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.574 - 1.576 | |

| Vapor Pressure | 1-1013 hPa at 113.1-286 °C | |

| Flash Point | 143 °C (290 °F) |

Table 2: Solubility and Acidity of this compound

| Property | Value | Reference(s) |

| Solubility in Water | 0.05 g/L (20 °C) | Practically insoluble |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| pKa | 8.52 (+1) at 25 °C | |

| pH | 8.9 (0.4 g/L H₂O at 20 °C) |

Table 3: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 103-49-1 | |

| SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| InChI | InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for measuring the key physical properties of this compound, providing a foundation for reproducible experimental work.

Melting Point Determination (Capillary Method)

The melting point of this compound, being below room temperature, is technically a freezing point determination. The protocol remains similar but is performed with cooling.

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., an alcohol-dry ice bath).

-

Cooling and Observation: The bath is cooled slowly, and the temperature at which the first crystals appear (onset of freezing) and the temperature at which the entire sample solidifies are recorded as the freezing/melting range.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask containing this compound and a few boiling chips. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heating: The flask is heated gently.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Density Measurement (Pycnometer Method)

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed empty (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is stirred continuously.

-

Titration: A standard solution of a strong acid (e.g., HCl) is added in small, known increments.

-

Data Analysis: The pH is recorded after each addition. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and unprotonated amine are equal.

Spectroscopic Analysis Protocols

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. The IR spectrum is then recorded.

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired using a standard NMR spectrometer.

A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography. Electron ionization (EI) is a common method for generating the mass spectrum.

Visualizing Molecular Interactions and Synthesis

Diagrams are provided to illustrate key biological pathways and a common synthetic route for this compound.

Ergosterol Biosynthesis Inhibition

This compound derivatives exhibit antifungal properties by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane.

Caption: Inhibition of squalene epoxidase by this compound derivatives in the ergosterol biosynthesis pathway.

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the reductive amination of benzaldehyde with ammonia.

Caption: A typical synthetic workflow for the preparation of this compound.

Conclusion

This technical guide has provided a detailed compilation of the essential physical properties of this compound, complete with experimental protocols for their determination. The inclusion of tabulated data and visual diagrams aims to facilitate a deeper understanding of this compound for research, development, and quality control purposes. The information presented herein serves as a valuable resource for scientists and professionals working with this compound in various scientific and industrial contexts.

References

Dibenzylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of Dibenzylamine

This compound (DBA), a secondary amine with the formula (C₆H₅CH₂)₂NH, is a pivotal intermediate in organic synthesis. It serves as a precursor for pharmaceuticals, agrochemicals, and rubber vulcanization accelerators, such as tetrabenzylthiuram disulfide (TBZTD) and zinc dibenzyldithiocarbamate (ZBEC)[1][2]. Its utility in producing non-nitrosamine-forming accelerators makes it particularly valuable in the rubber industry[3]. This guide provides a comprehensive overview of the core synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent methods include reductive amination of benzaldehyde, alkylation of benzylamine or ammonia, and the catalytic hydrogenation of benzonitrile.

Reductive Amination of Benzaldehyde

Reductive amination is a highly versatile and widely employed method for amine synthesis[4][5]. This process involves the reaction of a carbonyl compound (benzaldehyde) with an amine source, followed by the reduction of the resulting imine intermediate.

a) Reaction with Benzylamine

This classic two-step, one-pot synthesis involves the condensation of benzaldehyde with benzylamine to form the intermediate N-benzylidenebenzylamine (a Schiff base), which is subsequently reduced to this compound.

-

Reaction Scheme: C₆H₅CHO + C₆H₅CH₂NH₂ → C₆H₅CH=NCH₂C₆H₅ + H₂O C₆H₅CH=NCH₂C₆H₅ + [H] → (C₆H₅CH₂)₂NH

Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.

b) Reaction with Ammonia

A more direct industrial approach involves the reaction of benzaldehyde with ammonia in the presence of a hydrogenation catalyst. This method can be tuned to favor the production of this compound over the primary (benzylamine) or tertiary (tribenzylamine) amines. The reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia, which is then hydrogenated. This can further react with another molecule of benzaldehyde to ultimately yield this compound.

-

Reaction Scheme: 2 C₆H₅CHO + NH₃ + 2 H₂ --(Catalyst)--> (C₆H₅CH₂)₂NH + 2 H₂O

Catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) are commonly used. The selectivity towards this compound can be high, with reported selectivities over 90%.

Alkylation of Amines

This pathway involves the formation of C-N bonds by reacting an amine with a benzylating agent, typically benzyl chloride.

a) From Benzyl Chloride and Ammonia/Benzylamine

The reaction of benzyl chloride with ammonia or benzylamine is a traditional method for producing benzylamines. However, this method often results in a mixture of primary (benzylamine), secondary (this compound), and tertiary (tribenzylamine) amines, along with the quaternary ammonium salt.

-

Reaction Scheme: C₆H₅CH₂Cl + NH₃ → C₆H₅CH₂NH₂ + HCl C₆H₅CH₂NH₂ + C₆H₅CH₂Cl → (C₆H₅CH₂)₂NH + HCl (C₆H₅CH₂)₂NH + C₆H₅CH₂Cl → (C₆H₅CH₂)₃N + HCl

Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. Using a large excess of ammonia can favor the formation of the primary amine.

Hydrogenation of Benzonitrile

The catalytic reduction of benzonitrile is another significant industrial route. Depending on the reaction conditions (pressure, temperature, catalyst, and hydrogen flow), this process can be directed to yield primarily benzylamine or this compound. When this compound is the target product, conditions are adjusted to promote the reaction between the initially formed benzylamine and the intermediate imine, followed by further hydrogenation.

-

Reaction Scheme: 2 C₆H₅CN + 4 H₂ --(Catalyst)--> (C₆H₅CH₂)₂NH + NH₃

Catalysts like Raney nickel, rhodium on carbon, or platinum on carbon are effective for this process. Low pressure and high hydrogen flow rates tend to favor the formation of this compound by sweeping away the ammonia byproduct, which shifts the equilibrium.

Quantitative Data Summary

The following table summarizes and compares the various synthesis pathways for this compound based on reported experimental data.

| Synthesis Method | Reactants | Catalyst / Reagent | Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Purity / Notes |

| Reductive Amination | Benzaldehyde, Benzylamine | p-toluenesulfonic acid, NaBH₄ | None (Solvent-free) | Room Temp | Atmospheric | 40-45 min | Not specified | Amine isolated as hydrochloride salt. |

| Reductive Amination | Benzaldehyde, Ammonia | Pd/C, Sn, TiO₂ | Water | 60 | 2.0 MPa | 20 min | 97.2 | High yield and efficiency. |

| Reductive Amination | Benzaldehyde, Ammonium Hydroxide | Pt/C, Pd/C, or Ni | C1-C4 Alcohol (optional) | 60-120 | 0.5-2.0 MPa | 20-70 min | ~90 (selectivity) | Clean process with recyclable ammonia. |

| Alkylation | Benzyl Chloride, Ammonia (aq.) | None | Water | 30-34 | Atmospheric | 4 hours | ~12 (DBA) | Yields 60.7% benzylamine and 8.7g of residue believed to be DBA from 84.3g of benzyl chloride. |

| Hydrogenation | N-benzylidenebenzylamine | Ru complex, KOtBu | Benzene-d6 | 20 | ~3 atm (2280 Torr) | 4 h | 100 | High yield under mild conditions. |

| Hydrogenation | Benzonitrile | Raney Nickel | None | 100 | 60 psia (~0.4 MPa) | Continuous | 95.3 | Continuous countercurrent reactor system. |

| Coupling | Benzylamine, Benzyl alcohol | Phosphoric acid | None | 200 (473K) | 3.10 MPa | 2 h | 88.5 | High-pressure synthesis. |

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below.

Protocol 1: Reductive Amination of Benzaldehyde and Benzylamine

This protocol is adapted from a solvent-free synthesis of this compound hydrochloride.

-

Imine Formation: In a mortar, combine 5 mmol of benzaldehyde (0.51 mL) and 5 mmol of benzylamine (0.58 mL).

-

Gently grind the mixture with a pestle for approximately 15 minutes until a solid or slushy consistency is achieved, indicating the formation of N-benzylidenebenzylamine.

-

Reduction: Prepare a solid mixture of 5 mmol of p-toluenesulfonic acid (PTSA) and 5 mmol of sodium borohydride (NaBH₄) on a watch glass.

-

Add the solid mixture to the mortar and continue to grind gently for 25-30 minutes.

-

Work-up: Transfer the resulting mixture to a beaker and add 20 mL of 5% sodium bicarbonate (NaHCO₃) solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract with 20 mL of ethyl acetate.

-

Separate the layers and dry the organic layer over anhydrous potassium carbonate.

-

Gravity filter the solution into a round-bottom flask and remove the ethyl acetate using a rotary evaporator.

-

Isolation: Dissolve the crude product in 5 mL of ethanol and add 0.5 mL of concentrated HCl dropwise to precipitate this compound hydrochloride.

-

Collect the crystals by vacuum filtration and recrystallize from ethanol to obtain the purified salt.

Protocol 2: Catalytic Reductive Amination of Benzaldehyde with Ammonia

This protocol is based on a patented industrial process.

-

Reaction Setup: To a 150 mL stainless steel autoclave equipped with a stirrer, add benzaldehyde (41.9 g), methanol (20.1 g), 5% Pd/C catalyst (0.08 g), and ammonia (3.8 g).

-

Hydrogenation: Pressurize the autoclave with hydrogen to approximately 3.0 MPa.

-

Maintain the reaction with stirring. The reaction is complete when hydrogen uptake ceases (typically within 15 minutes).

-

Work-up: Cool the reactor, vent the excess pressure, and filter the reaction mixture to recover the catalyst.

-

The filtrate can be purified by distillation under reduced pressure to yield this compound. The reported yield for this method is approximately 85%.

Protocol 3: Synthesis from N-BENZYLIDENEBENZYLAMINE

This protocol details the catalytic hydrogenation of the pre-formed imine.

-

Catalyst Preparation: In a Schlenk flask under a hydrogen atmosphere, place the desired amount of the Ruthenium catalyst [Ru((R,R)-cyP₂N₂)HCl] and a base (e.g., KOtBu, 3-10 equivalents).

-

Reaction: Add a solution of N-benzylidenebenzylamine (1 to 8 g) in 1-2 mL of deuterated benzene (C₆D₆) to the flask.

-

Cool the flask with liquid nitrogen and fill it with hydrogen gas to an initial pressure of about 3 atm.

-

Allow the flask to warm to room temperature and stir the mixture vigorously for 12 to 30 hours.

-

Work-up: Upon completion, add hexanes in the air to oxidize and precipitate the catalyst.

-

Filter the mixture through a 5 mm pad of silica gel to remove the catalyst.

-

Evaporate the hexanes to yield the pure this compound. A 100% yield is reported under these conditions.

Visualization of Synthesis Pathways

The following diagrams illustrate the core logical flows of the main synthetic routes to this compound.

Caption: Workflow for this compound Synthesis via Reductive Amination.

Caption: Pathway for Catalytic Reductive Amination with Ammonia.

Caption: Alkylation Pathway from Benzyl Chloride leading to a mixture of amines.

Caption: this compound Synthesis via Hydrogenation of Benzonitrile.

Purification of this compound

Crude this compound from synthesis often contains unreacted starting materials and byproducts such as benzylamine and tribenzylamine. The most common method for purification is vacuum distillation. For laboratory scale, the product can also be purified by converting it to its hydrochloride salt, which can be crystallized, and then regenerating the free amine. A patented process describes a method for obtaining colorless, high-purity this compound by adding ammonium chlorides or specific high-boiling amines before distillation, which improves stability and color number. The distillation is typically performed at a bottom temperature of 120-220°C under a reduced pressure of 0.1 to 100 mbar.

References

- 1. This compound | 103-49-1 [chemicalbook.com]

- 2. US4163025A - Process for the production of benzylamine and this compound - Google Patents [patents.google.com]

- 3. US5430187A - Method for manufacturing this compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to Dibenzylamine (CAS 103-49-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and key biological activities of Dibenzylamine (CAS 103-49-1). All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, this guide includes visualizations of its primary mechanism of action as an anticonvulsant, and its application workflows in industrial processes.

Core Properties of this compound

This compound, also known as N-benzylbenzylamine, is a secondary amine with the chemical formula (C₆H₅CH₂)₂NH.[1] It is a versatile organic compound with applications ranging from industrial processes to pharmacological research.

Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid with an ammoniacal odor.[2][3] It is soluble in organic solvents like ethanol and ether but has low solubility in water.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| Melting Point | -26 °C | |

| Boiling Point | 300 °C | |

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.574 | |

| Flash Point | 143 °C | |

| Water Solubility | 0.05 g/L (20 °C) | |

| pKb | 5.24 |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic methods. Key spectral data are provided below.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (500MHz, CDCl₃) | δ 7.15-7.45 (m, 10H), 3.80 (s, 4H), 1.55-1.70 (br., 1H) | |

| ¹³C NMR | Data available in spectral databases. | |

| Mass Spectrum (GC-MS) | Key peaks at m/z 91, 106. | |

| IR Spectrum | Data available in spectral databases. |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Synthesis and Purification Protocols

This compound can be synthesized through several methods. The most common laboratory and industrial scale preparations involve the reaction of benzaldehyde with ammonia or the reaction of benzyl chloride with benzylamine.

Synthesis from Benzaldehyde and Ammonia (Reductive Amination)

This method involves the reaction of benzaldehyde and ammonia in the presence of a catalyst and hydrogen gas.

Experimental Protocol:

-

Reaction Setup: To a 1000 mL high-pressure reactor, add 200 g of benzaldehyde, 316 g of 25 wt% ammonia water, 150 g of methanol, and 2 g of Platinum on Carbon (Pt/C) catalyst.

-

Reaction Conditions: Seal the reactor and heat to 90 °C. Introduce hydrogen gas to a pressure of 1.0 MPa.

-

Reaction Time: Maintain the reaction conditions for 20 minutes. The completion of the reaction is indicated by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor and filter to recover the Pt/C catalyst.

-

Isolation: Allow the filtrate to settle and separate the layers. The oily layer is this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Synthesis from Benzylamine and Benzyl Bromide (N-alkylation)

This protocol describes the synthesis of a deuterated version of this compound, but the general procedure is applicable for the non-deuterated compound by using the corresponding non-deuterated starting materials.

Experimental Protocol:

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Dilute the filtrate with diethyl ether and wash with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of this compound via N-alkylation.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable organic solvent, such as dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary.

-

GC Conditions (starting point):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

Biological and Industrial Applications

This compound has several notable applications in both biological research and industrial processes.

Anticonvulsant Activity and Mechanism of Action

This compound has been identified as a compound with anticonvulsant properties. Its mechanism of action involves the blockade of N-methyl-D-aspartate (NMDA) receptors in a concentration and voltage-dependent manner.

Signaling Pathway: NMDA Receptor Blockade

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission. Overactivation of NMDA receptors is implicated in excitotoxicity and seizure activity. This compound acts as a non-competitive antagonist at the NMDA receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 103-49-1 [chemicalbook.com]

- 3. This compound(103-49-1) 1H NMR spectrum [chemicalbook.com]

- 4. Voltage-dependent block of N-methyl-D-aspartate receptors by the novel anticonvulsant this compound, a bioactive constituent of L-(+)-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzylamine molecular weight and formula

For Immediate Release

This technical data sheet provides fundamental physicochemical information for Dibenzylamine, a secondary amine utilized in various industrial and research applications. The following data has been compiled for researchers, scientists, and drug development professionals.

This compound is an organic compound with the chemical formula C14H15N.[1][2][3][4] It is also represented as (C6H5CH2)2NH.[5] The molecular weight of this compound is approximately 197.28 g/mol .

Below is a summary of the key quantitative data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C14H15N | |

| Molecular Weight | 197.28 g/mol | |

| Alternate Formula | (C6H5CH2)2NH |

Note: Slight variations in molecular weight may be noted across different sources due to computational methods.

Further details on experimental protocols and signaling pathways are beyond the scope of this document.

References

An In-depth Technical Guide to the Solubility of Dibenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzylamine, a secondary amine with significant applications as a chemical intermediate in the pharmaceutical and rubber industries. Due to a notable absence of publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on delivering a robust theoretical framework, detailed experimental protocols for determining solubility, and standardized templates for data presentation.

Introduction to this compound

This compound ((C₆H₅CH₂)₂NH) is a colorless to light yellow oily liquid with an ammonia-like odor. It is classified as a secondary amine and is a key building block in the synthesis of various compounds, including pharmaceuticals and vulcanization accelerators.[1][2] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, product formulation, and meeting regulatory requirements in various industrial applications.

Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molar Mass | 197.28 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Density | 1.026 g/mL at 25 °C | |

| Melting Point | -26 °C | |

| Boiling Point | 300 °C | |

| Water Solubility | 0.05 g/L (at 20 °C) |

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute (this compound) and the solvent molecules.

This compound possesses both nonpolar and polar characteristics. The two benzyl groups are large and nonpolar, contributing to van der Waals forces. The secondary amine group (-NH-) introduces polarity and the ability to act as a hydrogen bond donor.

-

Polar Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) can engage in hydrogen bonding with the amine group of this compound, generally leading to good solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can participate in dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) will primarily interact with the nonpolar benzyl groups of this compound through London dispersion forces.

Generally, aliphatic amines exhibit significant solubility in polar organic solvents. Aromatic amines, while having diminished hydrogen bonding capability due to the delocalization of the lone pair of electrons into the benzene ring, are still soluble in organic solvents.

Quantitative Solubility Data

The following tables are provided as a standardized template for researchers to record experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data for Illustration)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 1.88 | - | - |

| Toluene | 2.38 | - | - |

| Diethyl Ether | 4.34 | - | - |

| Chloroform | 4.81 | - | - |

| Ethyl Acetate | 6.02 | - | - |

| Tetrahydrofuran (THF) | 7.58 | - | - |

| Dichloromethane | 8.93 | - | - |

| Acetone | 20.7 | - | - |

| Ethanol | 24.5 | - | - |

| Methanol | 32.7 | - | - |

| Water | 80.1 | 0.005 (at 20 °C) | 0.00025 (at 20 °C) |

Table 2: Temperature Dependence of this compound Solubility (Hypothetical Data for Illustration)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Toluene | 0 | - |

| 25 | - | |

| 50 | - | |

| Ethanol | 0 | - |

| 25 | - | |

| 50 | - |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Workflow for the Isothermal Shake-Flask Method

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Detailed Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved this compound is essential to ensure saturation.

-

Equilibration: Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, the saturated solution should be centrifuged or filtered using a syringe filter compatible with the solvent. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Quantification: Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method, such as:

-

Gas Chromatography (GC): A suitable method for volatile amines, often with a flame ionization detector (FID).

-

High-Performance Liquid Chromatography (HPLC): With a UV detector, as the benzyl groups in this compound are chromophoric.

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus known concentrations of this compound in the solvent must be prepared beforehand.

-

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Workflow for the Gravimetric Method

Caption: Experimental workflow for determining solubility via the gravimetric method.

Detailed Methodology:

-

Prepare Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the isothermal shake-flask method.

-

Isolate Saturated Solution: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, saturated supernatant and transfer it to a pre-weighed, dry evaporating dish or beaker.

-

Evaporate Solvent: Gently evaporate the solvent under a fume hood or using a rotary evaporator. Care should be taken to avoid splattering.

-

Dry and Weigh Residue: Once the solvent is fully evaporated, dry the residue (this compound) in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the residue divided by the initial volume of the saturated solution taken.

Logical Relationships in Solubility Studies

The selection of an appropriate solvent and the understanding of solubility are critical first steps in many chemical processes involving this compound. The following diagram illustrates the logical flow from initial solubility screening to its application in a common laboratory procedure, liquid-liquid extraction.

Logical Flow from Solubility to Application

Caption: Logical relationship between determining this compound solubility and its application in purification by extraction.

This diagram shows that the experimentally determined solubility data informs the choice of an organic solvent for a reaction or extraction. Because amines are basic, they can be separated from neutral organic compounds by reacting with an acid to form a water-soluble salt, which then partitions into the aqueous phase.

Conclusion

While qualitative information suggests that this compound is soluble in common polar organic solvents like ethanol and ether and poorly soluble in water, there is a clear need for comprehensive quantitative data. This guide provides researchers, scientists, and drug development professionals with the theoretical background and detailed experimental protocols necessary to generate this critical data. The standardized data tables and workflow diagrams presented herein are intended to facilitate consistent and high-quality research into the physicochemical properties of this compound, ultimately enabling more efficient and robust process development and formulation.

References

Dibenzylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Dibenzylamine is a versatile secondary amine utilized in various chemical syntheses, including the preparation of rubber accelerators and as an intermediate in the pharmaceutical and dye industries.[1] Due to its hazardous properties, a thorough understanding of its safety and handling precautions is paramount for all personnel involved in its use. This guide provides an in-depth overview of the hazards associated with this compound and detailed recommendations for its safe handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2] It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[3][4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

-

Corrosive

-

Exclamation mark

-

Environmental hazard

Signal Word: Danger

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Appearance | Colorless to light yellow oily liquid |

| Odor | Ammonia-like |

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| Melting Point | -26 °C (-15 °F; 247 K) |

| Boiling Point | 300 °C (572 °F) |

| Flash Point | 143 °C (289.4 °F) |

| Density | 1.026 g/cm³ |

| Solubility | Insoluble in water. Soluble in alcohol and ether. |

| Vapor Pressure | 0.3 Pa @ 20 °C |

| Autoignition Temperature | 425 °C / 797 °F |

Toxicology

Exposure to this compound can result in significant health effects. The material can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion. Inhalation may irritate the respiratory tract.

| Test | Species | Route | Result | Guideline |

| LD50 | Rat (female) | Oral | 632 mg/kg | OECD Test Guideline 401 |

| LD50 | Rat | Dermal | > 2,000 mg/kg | OECD Test Guideline 402 |

| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive (Category 1C) | (ECHA) |

| Bacterial Reverse Mutation (Ames test) | S. typhimurium | In vitro | Negative | OECD Test Guideline 471 |

| Toxicity to fish | ||||

| Toxicity to daphnia and other aquatic invertebrates | ||||

| Toxicity to algae | Desmodesmus subspicatus (green algae) | NOEC: 0.1 mg/l (72 h) | OECD Test Guideline 201 | |

| Toxicity to microorganisms | Activated sludge | EC50: 171 mg/l (30 min) | OECD Test Guideline 209 | |

| Biodegradability | Activated sludge, non-adapted | aerobic | Not readily biodegradable (3% after 28 d) | Directive 67/548/EEC Annex V, C.4.D |

Experimental Protocols

The toxicological data presented are based on internationally recognized experimental guidelines. A brief overview of the methodologies is provided below.

OECD Test Guideline 401: Acute Oral Toxicity

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline provides information on the health hazards likely to arise from short-term dermal exposure to a chemical. The test substance is applied to the skin of animals in a stepwise procedure using fixed doses. The initial dose is selected to produce signs of toxicity without causing severe effects or mortality. Observations of effects and deaths are made, and animals are necropsied at the end of the study.

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effects of a substance on the growth of freshwater microalgae or cyanobacteria. Exponentially growing test organisms are exposed to the test substance in batch cultures for 72 hours. The reduction in growth in a series of algal cultures exposed to at least five concentrations of the test substance is measured.

OECD Test Guideline 209: Activated Sludge, Respiration Inhibition Test

This test assesses the effects of a substance on microorganisms from activated sludge by measuring their respiration rate. Test mixtures containing water, synthetic sewage feed, and the test substance are incubated, and the oxygen consumption is measured after a defined exposure period, typically 3 hours.

OECD Test Guideline 471: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes amino-acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test is performed with and without a metabolic activation system (S9 fraction) to simulate mammalian metabolism. A positive result is indicated by a significant increase in the number of revertant colonies.

Directive 67/548/EEC Annex V, C.4.D (Manometric Respirometry)

This method is used to determine the degree of biodegradability of a substance. It measures the oxygen uptake by a microbial inoculum in the presence of the test substance in a closed respirometer.

Safety and Handling Precautions

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

References

The Versatility of Dibenzylamine: An In-depth Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Dibenzylamine, a secondary amine with the formula (C₆H₅CH₂)₂NH, is a versatile chemical intermediate with a wide range of industrial applications. Its unique properties make it a valuable component in the synthesis of pharmaceuticals, the production of high-performance rubber, as a corrosion inhibitor for various metals, and as a key ingredient in electroplating processes. This technical guide provides a comprehensive overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Pharmaceutical Synthesis: A Crucial Building Block

This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The bulky dibenzyl group can serve as a protecting group for amines, and the overall structure can be a key scaffold for building more complex molecules.

One notable application is in the synthesis of HIV protease inhibitors like Lopinavir.[1][2] In the synthesis of Lopinavir, a key intermediate is (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane.[1] This intermediate, containing the dibenzylamino group, undergoes further reactions to form the final drug molecule.[3]

Experimental Protocol: Synthesis of a Lopinavir Intermediate

The following is a representative, generalized protocol for a step in the synthesis of a Lopinavir intermediate, based on common organic synthesis techniques.[3]

Objective: To synthesize (2S)-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, an intermediate in the Lopinavir synthesis.

Materials:

-

(2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

-

N,N'-Carbonyldiimidazole (CDI)

-

(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

-

Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol in an appropriate anhydrous organic solvent.

-

Add N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for a specified time to activate the amino group.

-

In a separate vessel, dissolve (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid in the same anhydrous solvent.

-

Slowly add the solution of the carboxylic acid to the activated amine solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring for several hours until completion, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or an aqueous solution.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified using a suitable technique such as column chromatography to obtain the pure intermediate.

Expected Yield: The yield for such coupling reactions can vary widely depending on the specific conditions and scale, but yields in the range of 60-80% are often targeted in process development.

Rubber Vulcanization: Enhancing Durability and Safety

This compound is a precursor for the synthesis of important rubber vulcanization accelerators, namely Tetrabenzylthiuram Disulfide (TBzTD) and Zinc Dibenzyldithiocarbamate (ZBEC). These accelerators play a crucial role in the cross-linking of polymer chains in rubber, a process known as vulcanization, which imparts strength, elasticity, and durability to the final product.

A significant advantage of using this compound-derived accelerators is that they are considered "safe" because they do not produce carcinogenic nitrosamines during the vulcanization process, a major concern with some traditional accelerators.

Quantitative Data: Performance of this compound-Derived Accelerators

The performance of vulcanization accelerators is evaluated based on parameters like scorch time (the time before vulcanization starts, allowing for safe processing) and cure time (the time to reach optimal vulcanization).

| Accelerator | Scorch Time (ts2) | Cure Time (t90) | Key Properties |

| ZBEC | Longer than many ultra-accelerators | Fast cure rate | Excellent scorch safety, high modulus, good transparency in rubber compounds. |

| TBzTD | Longer scorch times than TMTD | Fast curing accelerator | Good heat and reversion resistance, comparable mechanical properties to TMTD-cured rubber. |

Experimental Protocol: Rubber Compounding and Vulcanization with TBzTD

The following protocol is a representative example of how a rubber compound containing TBzTD might be prepared and vulcanized. The specific formulation can be adjusted based on the desired properties of the final product.

Objective: To prepare a vulcanized natural rubber sheet using TBzTD as a safe accelerator.

Materials:

-

Natural Rubber (NR)

-

Tetrabenzylthiuram Disulfide (TBzTD)

-

Sulfur

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Carbon Black (for reinforcement)

-

Two-roll mill

-

Hydraulic press with heated platens

Procedure:

-

Mastication: The natural rubber is first softened on a two-roll mill.

-

Compounding: The other ingredients are then added in a specific order. Typically, zinc oxide and stearic acid are added first, followed by the carbon black. The accelerator (TBzTD) and sulfur are added last to prevent premature vulcanization (scorching).

-

Homogenization: The mixture is thoroughly blended on the mill until a homogeneous compound is obtained.

-

Molding and Curing: The compounded rubber is then cut into a specific shape and placed in a mold. The mold is placed in a hydraulic press with heated platens. The vulcanization is carried out at a specific temperature (e.g., 150°C) and pressure for a predetermined time (cure time), which is determined from rheometer data.

-

Demolding and Cooling: After the curing time has elapsed, the mold is removed from the press and the vulcanized rubber sheet is carefully demolded and allowed to cool to room temperature.

Corrosion Inhibition: Protecting Metallic Surfaces

This compound and its derivatives have been shown to be effective corrosion inhibitors for various metals, particularly mild steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption can be either physical (physisorption) or chemical (chemisorption).

Quantitative Data: Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is measured by its inhibition efficiency (IE), which is the percentage reduction in the corrosion rate in the presence of the inhibitor.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| N-benzyldimethylamine | Mild Steel | 1 N HCl | 5 x 10⁻³ M | 80% |

| N-benzyldimethylamine | Mild Steel | 1 N H₂SO₄ | 5 x 10⁻³ M | 80% |

| 4-Chlorobenzylamine | Mild Steel | 1 M HCl | - | High, increases with concentration |

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol describes a common method for determining the corrosion inhibition efficiency of a substance.

Objective: To determine the corrosion inhibition efficiency of a this compound derivative on mild steel in an acidic solution.

Materials:

-

Mild steel coupons of known dimensions

-

A this compound derivative (the inhibitor)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Acetone

-

Distilled water

-

Analytical balance

-

Water bath or thermostat

-

Glass beakers

Procedure:

-

Coupon Preparation: The mild steel coupons are polished with emery paper of different grades, washed with distilled water, degreased with acetone, and then dried.

-

Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

-

Immersion: The coupons are then immersed in beakers containing the HCl solution. One set of coupons is immersed in the acid solution without the inhibitor (the blank), and other sets are immersed in solutions containing different concentrations of the this compound derivative.

-

Exposure: The beakers are placed in a water bath at a constant temperature for a specific period (e.g., 24 hours).

-

Final Weighing: After the immersion period, the coupons are removed, carefully washed with distilled water and acetone to remove any corrosion products, dried, and then re-weighed.

-

Calculation of Inhibition Efficiency: The weight loss of each coupon is calculated. The inhibition efficiency (IE%) is then calculated using the following formula: IE% = [(W_blank - W_inhibitor) / W_blank] * 100 where W_blank is the weight loss of the coupon in the absence of the inhibitor, and W_inhibitor is the weight loss of the coupon in the presence of the inhibitor.

Other Industrial Applications

This compound also finds use in other specialized industrial processes:

-

Electroplating: It can be used as a brightener in electroplating baths, contributing to a smooth and bright finish on the plated metal.

-

Organic Synthesis: It serves as a versatile building block in various organic reactions, including C-N coupling reactions.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To better understand the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a relevant biological signaling pathway.

References

- 1. WO2008149228A1 - An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Dibenzylamine

An In-depth Technical Guide to Dibenzylamine as a Chemical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (DBA) is a secondary aromatic amine that serves as a crucial intermediate in a multitude of chemical syntheses.[1] Its utility spans from the production of pharmaceuticals and agrochemicals to the manufacturing of rubber accelerators and corrosion inhibitors.[1][2] Notably, in drug development, it is a precursor for active pharmaceutical ingredients such as penicillin and linezolid and is valued because it does not generate carcinogenic nitrosamines.[3][4] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis protocols, key chemical reactions, and applications, with a focus on its role in pharmaceutical development. It also includes spectroscopic data for characterization and essential safety and handling information.

This compound is a colorless to light yellow oily liquid with a characteristic ammonia-like odor. It is highly miscible with most organic solvents like ethanol and ether but has very limited solubility in water. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| CAS Number | 103-49-1 | |

| Appearance | Colorless to light yellow oily liquid | |

| Odor | Ammonia-like | |

| Melting Point | -26 °C | |

| Boiling Point | 300 °C (at 760 mmHg) | |

| 143-145 °C (at 7.5 Torr) | ||

| Density | 1.026 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.574 | |

| Water Solubility | 0.05 g/L (at 20 °C) | |

| pKa | 8.52 (at 25 °C) | |

| Flash Point | 143 °C (290 °F) | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |

Synthesis of this compound

This compound can be synthesized through several routes, each with distinct advantages regarding yield, purity, and scalability. The most common industrial methods include the reductive amination of benzaldehyde, the reaction of benzyl chloride with ammonia, and the hydrogenation of benzonitrile.

Caption: Key synthetic routes to this compound.

Table 2: Comparison of Major this compound Synthesis Methods

| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Reductive Amination | Benzaldehyde, Ammonium Hydroxide | 60-120 °C, 0.5-2.0 MPa H₂, Catalyst | Good yield, uses easily handled ammonia source, reduces wastewater. | Requires pressure equipment. | |

| Alkylation | Benzyl Chloride, Liquid Ammonia, Ethanol | Controlled alkaline conditions | Established industrial process. | Can produce a mixture of primary, secondary, and tertiary amines requiring separation. | |

| Hydrogenation | Benzonitrile, Hydrogen | Raney Nickel or Platinum catalyst, <115 p.s.i.a. | Can be tuned to favor this compound over benzylamine. | Often produces by-products that require careful separation. |

Experimental Protocol: Synthesis via Reductive Amination of Benzaldehyde

This protocol is based on a clean synthesis process that minimizes industrial waste.

Materials:

-

Benzaldehyde

-

Ammonium hydroxide (25-40% mass concentration)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Raney Nickel or Palladium on Carbon)

-

Optional: C1-C4 alcohol (e.g., ethanol) as a solvent

Procedure:

-

Charge a high-pressure reactor with benzaldehyde, ammonium hydroxide (molar ratio of ammonia to benzaldehyde between 2.0-5.0:1), and the catalyst.

-

If desired, add a C1-C4 alcohol as an organic solvent.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.5-2.0 MPa.

-

Heat the mixture to 60-120 °C while stirring vigorously.

-

Maintain the reaction for 20-70 minutes.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the catalyst, which can be reused.

-

Transfer the filtrate to a separatory funnel. The mixture will separate into two layers.

-

Isolate the organic layer containing the this compound product. The aqueous layer containing excess ammonium hydroxide can be recycled.

-

The crude this compound can be purified further by vacuum distillation.

Key Reactions and Applications as an Intermediate

This compound's nucleophilic secondary amine functionality, sterically hindered by two benzyl groups, makes it a versatile intermediate.

Caption: Applications of this compound as a core intermediate.

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several pharmaceuticals.

-

Antibiotics: It is used in the manufacturing of synthetic penicillins and the antibiotic linezolid.

-

Anticonvulsants: this compound itself exhibits anticonvulsant effects by blocking NMDA-evoked currents and serves as a scaffold for related drugs.

-

Antiparasitic Agents: Derivatives of this compound have shown promising anti-leishmanial activity by targeting Leishmania topoisomerase I.

Application as a Protecting Group

The dibenzylamino group is an effective protecting group for primary amines in multi-step organic synthesis. It is particularly useful in the preparation of β-lactam pseudopeptides, where its presence can direct stereoselectivity during cyclization reactions. The group is stable to a range of reaction conditions and can be removed via catalytic hydrogenation.

Industrial Applications

Beyond pharmaceuticals, this compound is widely used in industry.

-

Rubber Vulcanization: It is a precursor to efficient and non-toxic vulcanization accelerators like zinc dibenzyldithiocarbamate (ZBEC) and tetrabenzylthiuram disulfide (TBZTD). These accelerators are favored because they reduce the formation of harmful nitrosamines during rubber processing.

-

Corrosion Inhibition: It is employed as a corrosion inhibitor.

-

Other Uses: It also serves as an intermediate for dyes, polymers, and agrochemicals.

Experimental Protocol: α-Substitution via Carbanion Intermediate

This protocol demonstrates the utility of this compound in C-C bond formation by generating a carbanion alpha to the nitrogen. The amine must first be converted to an N-nitroso or N-benzoyl derivative to activate the α-protons.

Materials:

-

N-Nitrosothis compound

-

Lithium diisopropylamide (LDA) in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Electrophile (e.g., Methyl iodide)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Dissolve N-nitrosothis compound in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of LDA in THF dropwise to the cooled solution. The formation of the carbanion is often indicated by a color change.

-

Stir the mixture at -78 °C for a specified time (e.g., 4 minutes) to ensure complete carbanion formation.

-

Add the electrophile (e.g., methyl iodide) dropwise to the solution.

-

Allow the reaction to proceed at -78 °C for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Warm the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-